Sodium 2-(trifluoromethyl)pyridine-3-sulfinate
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Overview
Description
Sodium 2-(trifluoromethyl)pyridine-3-sulfinate is a chemical compound with the molecular formula C6H4F3NO2SNa It is a sodium salt derived from pyridine and is characterized by the presence of a trifluoromethyl group at the 2-position and a sulfinate group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-(trifluoromethyl)pyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, to form the desired sulfinate salt .
Industrial Production Methods: Industrial production of sodium sulfinates, including sodium 2-(trifluoromethyl)pyridine-3-sulfinate, often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(trifluoromethyl)pyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: The trifluoromethyl and sulfinate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react under basic or acidic conditions.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Sodium 2-(trifluoromethyl)pyridine-3-sulfinate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and materials with unique properties.
Mechanism of Action
The mechanism by which sodium 2-(trifluoromethyl)pyridine-3-sulfinate exerts its effects involves the interaction of the trifluoromethyl and sulfinate groups with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The sulfinate group can participate in redox reactions and form covalent bonds with other molecules, leading to diverse chemical transformations .
Comparison with Similar Compounds
Sodium trifluoromethanesulfinate: Another sodium salt with a trifluoromethyl group, used in similar trifluoromethylation reactions.
Sodium pyridine-2-sulfinate: A related compound with a sulfinate group at the 2-position of the pyridine ring.
Uniqueness: Sodium 2-(trifluoromethyl)pyridine-3-sulfinate is unique due to the specific positioning of the trifluoromethyl and sulfinate groups on the pyridine ring, which imparts distinct reactivity and properties compared to other sodium sulfinates .
Properties
Molecular Formula |
C6H3F3NNaO2S |
---|---|
Molecular Weight |
233.15 g/mol |
IUPAC Name |
sodium;2-(trifluoromethyl)pyridine-3-sulfinate |
InChI |
InChI=1S/C6H4F3NO2S.Na/c7-6(8,9)5-4(13(11)12)2-1-3-10-5;/h1-3H,(H,11,12);/q;+1/p-1 |
InChI Key |
ICOJCQMSRNTNNQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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